

Essential Safety and Disposal Guidance for PF-5006739

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-5006739

Cat. No.: B610045

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, handling, and disposal information for the potent and selective casein kinase 1 δ/ϵ (CK1 δ/ϵ) inhibitor, **PF-5006739**. Adherence to these guidelines is essential for ensuring laboratory safety and proper environmental stewardship.

Physicochemical and Safety Data

A summary of the key quantitative data for **PF-5006739** is presented in the table below for easy reference. While **PF-5006739** is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory precautions should always be observed.

Property	Value
Molecular Formula	C ₂₂ H ₂₂ FN ₇ O
Molecular Weight	419.45 g/mol
CAS Number	1293395-67-1
Purity	≥98% (HPLC)
Appearance	White to off-white solid
Solubility	Soluble in DMSO (100 mg/mL)
Storage (Solid)	4°C, protect from light
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month (protect from light)
IC ₅₀ (CK1δ)	3.9 nM
IC ₅₀ (CK1ε)	17.0 nM

Proper Disposal Procedures for PF-5006739

The following step-by-step procedures outline the recommended method for the disposal of **PF-5006739** and associated materials. These guidelines are based on standard laboratory practices for non-hazardous chemical waste and information from safety data sheets, which advise disposal in accordance with national and local regulations.

Step 1: Segregation of Waste

- Do not mix **PF-5006739** waste with other chemical waste streams.
- Keep solid **PF-5006739** waste separate from solutions containing the compound.
- Contaminated materials such as gloves, pipette tips, and empty vials should be collected in a designated, clearly labeled container.

Step 2: Waste Collection and Labeling

- Collect all **PF-5006739** waste in a compatible, sealed container. It is often best practice to use the original container if it is empty.
- Clearly label the waste container with "**PF-5006739** Waste" and include the concentration and solvent if it is in solution.
- Ensure the container is kept closed except when adding waste.

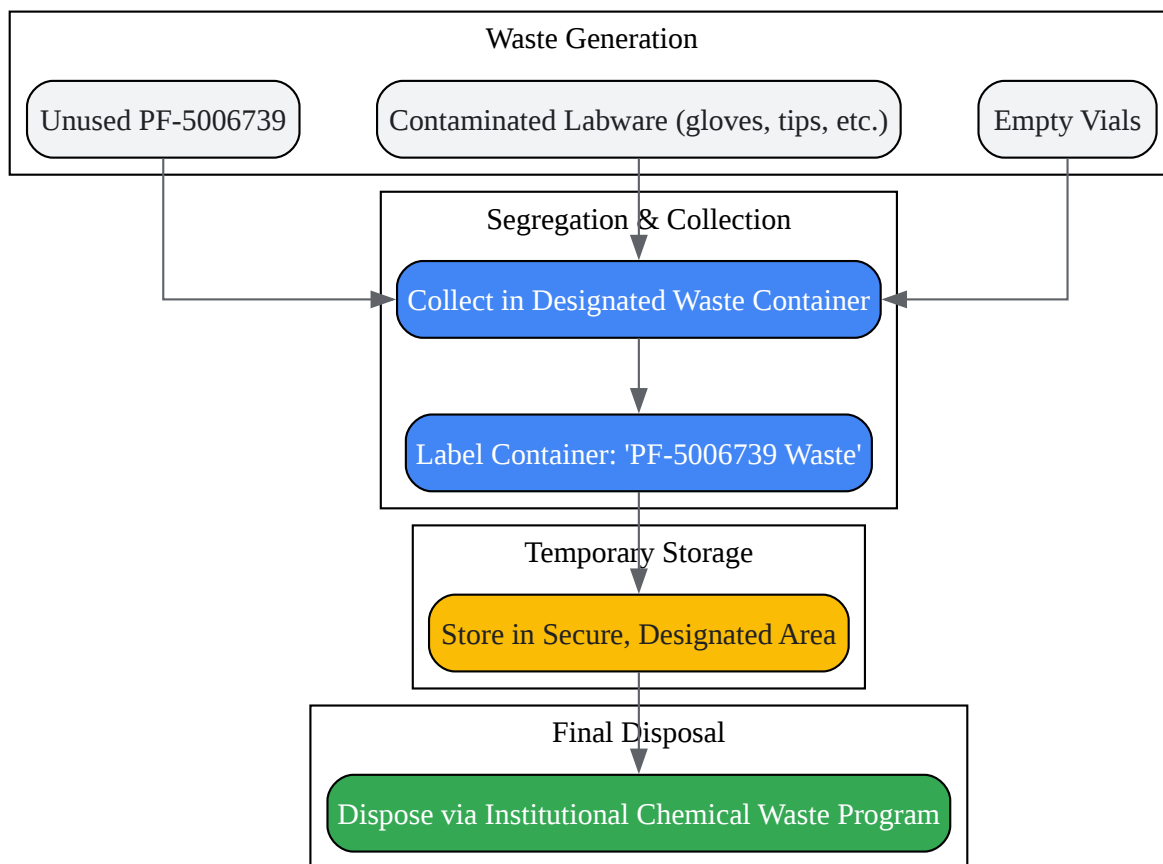
Step 3: Storage of Waste

- Store the waste container in a designated, secure area away from incompatible materials.
- The storage area should be cool and dry.

Step 4: Disposal

- Dispose of the waste through your institution's chemical waste program or a licensed waste disposal contractor.
- Provide the waste manifest with the full chemical name and any other required information.
- Do not dispose of **PF-5006739** down the drain or in regular trash.

Disposal Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Disposal workflow for **PF-5006739**.

Experimental Protocols for PF-5006739

The following are summaries of experimental methodologies from key studies involving **PF-5006739**. These protocols are provided for informational purposes and should be adapted to your specific experimental needs and institutional guidelines.

1. In Vivo Administration for Glucose Homeostasis Studies^[1]

- Objective: To assess the effect of **PF-5006739** on glucose tolerance in diet-induced obese (DIO) and genetic (ob/ob) mouse models.
- Methodology:
 - **PF-5006739** was administered at a dose of 10 mg/kg/day.
 - The route of administration was subcutaneous (s.c.) injection, given once daily.
 - Blood glucose profiles were monitored to evaluate the compound's effect on glucose tolerance.
- Vehicle for In Vivo Dissolution:
 - Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
 - Protocol 2: 10% DMSO and 90% Corn Oil.

2. In Vivo Administration for Opioid-Seeking Behavior Studies

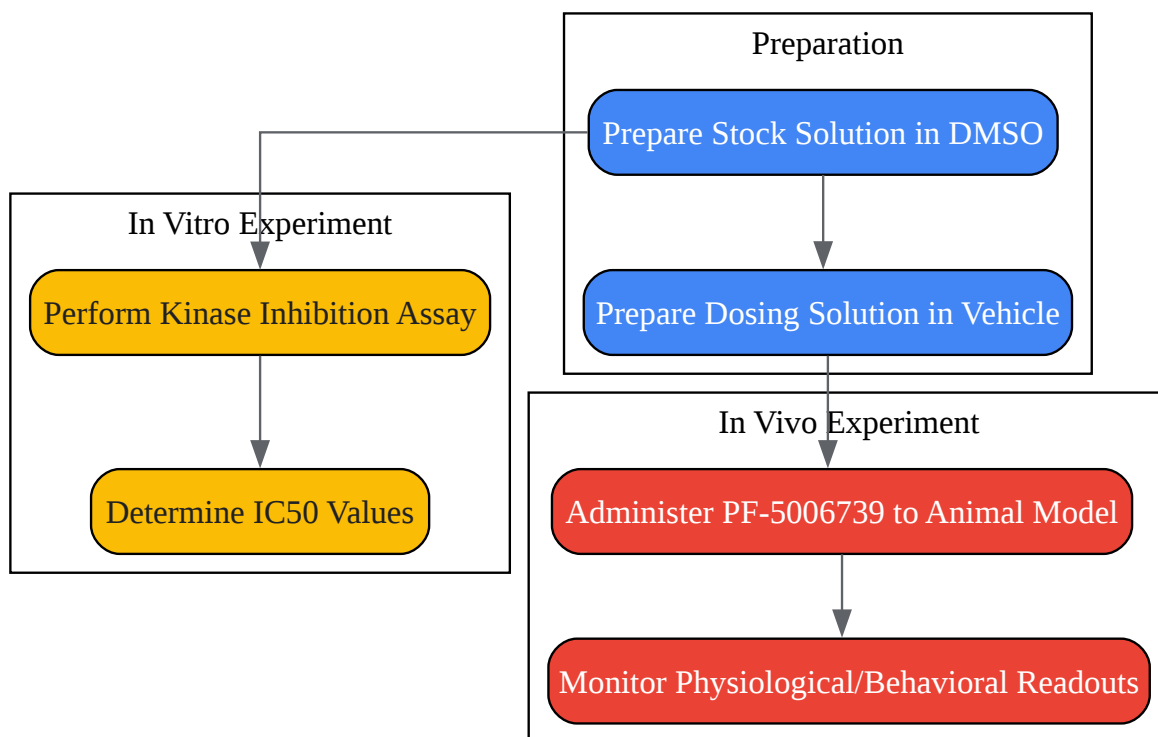
- Objective: To evaluate the effect of **PF-5006739** on opioid drug-seeking behavior in a rodent operant reinstatement model.
- Methodology:
 - Animals were trained to self-administer an opioid agent (fentanyl).
 - **PF-5006739** was administered to the animals in a dose-dependent manner.
 - The attenuation of opioid agent-seeking behavior was measured.

3. In Vitro Assay for CK1δ/ε Inhibition

- Objective: To determine the in vitro potency of **PF-5006739** on CK1δ and CK1ε.
- Methodology:
 - Standard kinase assays were performed to measure the inhibitory activity of **PF-5006739** against CK1δ and CK1ε.

- The IC₅₀ values were determined to be 3.9 nM for CK1δ and 17.0 nM for CK1ε.

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: General experimental workflow for **PF-5006739**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Effect of circadian clock disruption on type 2 diabetes [frontiersin.org]

- To cite this document: BenchChem. [Essential Safety and Disposal Guidance for PF-5006739]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b610045#pf-5006739-proper-disposal-procedures\]](https://www.benchchem.com/product/b610045#pf-5006739-proper-disposal-procedures)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com